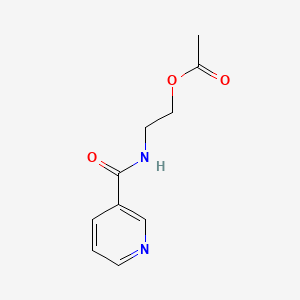

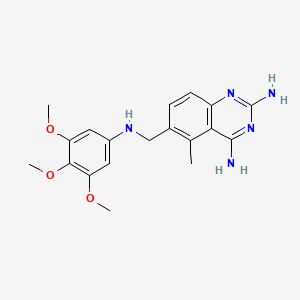

SG-209

描述

科学研究应用

N-[2-(乙酰氧基)乙基]-3-吡啶甲酰胺在科学研究中有多种应用:

化学: 它用作有机合成中的试剂,并用作更复杂分子的构建单元。

生物学: 该化合物因其对生物系统的影响而被研究,特别是它作为钾通道开放剂和一氧化氮供体的作用.

医药: 正在研究其潜在的治疗用途,包括其抑制淋巴细胞系中肿瘤坏死因子-α释放的能力.

工业: 该化合物用于生产各种药物和化学中间体.

作用机制

N-[2-(乙酰氧基)乙基]-3-吡啶甲酰胺通过打开钾通道和提供一氧化氮发挥作用。 这种双重作用导致血管扩张和抑制肿瘤坏死因子-α释放 . 分子靶标包括钾通道和一氧化氮通路,它们在心血管和免疫系统调节中起着至关重要的作用 .

生化分析

Biochemical Properties

SG-209 interacts with various enzymes and proteins, particularly potassium channels . By opening these channels, it leads to vasodilation . This interaction with potassium channels is a key aspect of its biochemical role .

Cellular Effects

This compound has been shown to dilate tracheal smooth muscle and increase blood flow to the trachea in dogs . This suggests that it may have significant effects on various types of cells and cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with potassium channels . By opening these channels, it induces vasodilation . This action at the molecular level can lead to changes in gene expression, enzyme inhibition or activation .

准备方法

合成路线及反应条件

N-[2-(乙酰氧基)乙基]-3-吡啶甲酰胺的合成通常涉及3-吡啶甲酸与2-氨基乙醇反应,然后进行乙酰化。 反应条件通常包括在碱(如吡啶)的存在下使用乙酸酐 .

工业生产方法

N-[2-(乙酰氧基)乙基]-3-吡啶甲酰胺的工业生产方法与实验室合成类似,但规模更大,以适应更大规模的生产。 该过程涉及相同的关键步骤:3-吡啶甲酸与2-氨基乙醇反应,然后进行乙酰化 .

化学反应分析

反应类型

N-[2-(乙酰氧基)乙基]-3-吡啶甲酰胺会发生多种化学反应,包括:

氧化: 该化合物可以氧化成相应的氧化物。

还原: 还原反应可以将其转化为其还原形式。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤素和亲核试剂等试剂.

主要生成物

这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会生成氧化物,而还原可能会生成醇或胺 .

相似化合物的比较

类似化合物

尼可地尔: 一种不含硝酸盐的冠状动脉血管扩张剂,它也激活钾通道。

2-(烟酰胺)乙酸乙酯: 烟酰胺的另一种具有类似性质的衍生物.

独特性

N-[2-(乙酰氧基)乙基]-3-吡啶甲酰胺的独特之处在于它既是钾通道开放剂,又是一氧化氮供体。 这种性质组合使其成为研究和潜在治疗应用的宝贵化合物 .

属性

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-8(13)15-6-5-12-10(14)9-3-2-4-11-7-9/h2-4,7H,5-6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQICNNKLTFYSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCNC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232353 | |

| Record name | SG 209 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83440-03-3 | |

| Record name | SG 209 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083440033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SG 209 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: SG-209 functions as a direct activator of ATP-sensitive potassium channels (KATP). [] These channels play a crucial role in various cellular processes, including regulating vascular tone. By activating KATP channels located on endothelial cells, this compound initiates a cascade of downstream effects that ultimately promote angiogenesis - the formation of new blood vessels. []

A: While the exact mechanisms are still under investigation, research suggests that KATP channel activation by this compound modulates key signaling pathways involved in endothelial cell proliferation, migration, and network formation. [] These cellular processes are essential for the development of new blood vessels.

A: Research indicates that this compound's ability to stimulate angiogenesis is comparable in potency and efficacy to vascular endothelial growth factor (VEGF), a well-established and potent angiogenic factor. [] This finding positions this compound as a potentially valuable tool for further investigating the complexities of angiogenesis.

A: Studies in canine coronary arteries revealed that the vasodilatory potency and mechanism of action among nicorandil derivatives are significantly influenced by the specific group present at the C2 position of the N-ethylnicotinamide structure. [, ] This highlights the importance of structural modifications in modulating the pharmacological properties of these compounds.

A: While the research primarily focuses on understanding this compound's mechanism of action and its role in angiogenesis, the findings suggest its potential therapeutic value. [] For instance, inducing angiogenesis could be beneficial in conditions like ischemia, where restoring blood flow to tissues is crucial.

A: Research suggests that non-selective KATP channel blockers, like sulfonylureas used in type II diabetes treatment, might negatively impact angiogenesis due to their action on endothelial KATP channels. [] This highlights the importance of developing more selective KATP modulators that can target specific cell types, such as pancreatic β-cells, without interfering with beneficial endothelial KATP channel activity.

A: Yes, studies using rabbit femoral arteries demonstrate that this compound, similar to nicorandil, can decrease cytosolic calcium concentrations. [] This effect contributes to the relaxation of vascular smooth muscle and the vasodilatory properties observed with these compounds.

A: Interestingly, while nicorandil was found to stimulate pancreatic exocrine secretion in canine models, this compound did not exhibit this effect. [] This discrepancy suggests that the nitrate moiety present in nicorandil, but absent in this compound, plays a crucial role in stimulating pancreatic secretion.

A: Yes, research has shown that modifications to the this compound structure, particularly at the C2 position of the N-ethylnicotinamide moiety, can significantly influence its vasodilatory potency and mechanism of action. [, ] For example, replacing the acetoxy group with a nitroxy group (as in nicorandil) leads to enhanced vasodilatory effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

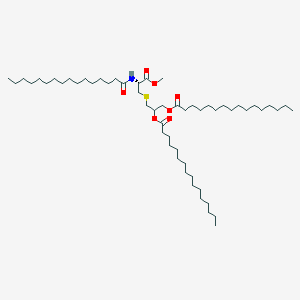

![[6-[17-(5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl)oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate](/img/structure/B1681581.png)

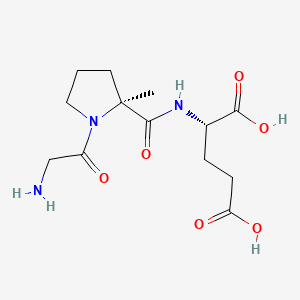

![2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate](/img/structure/B1681590.png)